molecular formula C7H9BrClN B1381791 4-Bromo-3-ethylpyridine hydrochloride CAS No. 1818847-53-8

4-Bromo-3-ethylpyridine hydrochloride

Cat. No. B1381791
CAS RN: 1818847-53-8
M. Wt: 222.51 g/mol
InChI Key: JSWPNVFJQWNVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethylpyridine hydrochloride is a chemical compound with the molecular formula C7H9BrClN. It has a molecular weight of 222.51 g/mol . This compound is also known by other names such as 4-Bromo-3-ethylpyridine HCl and Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1) .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-ethylpyridine hydrochloride is 1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H . The Canonical SMILES is CCC1=C(C=CN=C1)Br.Cl .


Physical And Chemical Properties Analysis

4-Bromo-3-ethylpyridine hydrochloride has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 1. The exact mass and the monoisotopic mass of the compound are 220.96069 g/mol. The topological polar surface area is 12.9 Ų. It has a heavy atom count of 10 .

Scientific Research Applications

  • Halogen Atom Migration : Research on halogeno-derivatives of dihydroxypyridine, including bromo-derivatives, has shown that halogen atoms can migrate under certain conditions. This property is significant for synthesizing compounds with specific halogen arrangements, potentially influencing the development of new materials or pharmaceuticals (Hertog & Schogt, 2010).

  • Halogenation and Substitution Reactions : Studies have explored the behavior of bromo-derivatives of ethoxypyridine when heated with hydrochloric acid, leading to chloro-hydroxypyridines and other products. These findings are important for chemical synthesis, offering pathways to modify pyridine rings for creating specialized molecules (Hertog & Bruyn, 2010).

  • Coordination Complexes : Research into heteroleptic binuclear complexes involving bromopyridine and ethylpyridine derivatives with copper demonstrates the potential for constructing supramolecular polymers with specific noncovalent interactions. This area of research is crucial for material science, particularly in designing molecular structures with unique properties (Adonin et al., 2020).

  • Organic Synthesis Enhancements : Investigations into the halogenation of α, β-unsaturated carbonyl compounds using OXONE® and hydrohalic acids have provided efficient methods for adding halogen atoms to specific molecular sites. Such techniques are valuable for organic chemistry, enabling the synthesis of halogenated intermediates for further reactions (Kim & Park, 2004).

Safety And Hazards

The safety information available indicates that 4-Bromo-3-ethylpyridine hydrochloride has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPNVFJQWNVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethylpyridine hydrochloride

CAS RN

1818847-53-8
Record name Pyridine, 4-bromo-3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-ethylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-ethylpyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-ethylpyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-ethylpyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-ethylpyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-ethylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.